N-[(1Z)-3-(benzylsulfanyl)-4-oxonaphthalen-1(4H)-ylidene]-4-methylbenzenesulfonamide
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Overview
Description
N-[(1Z)-3-(BENZYLSULFANYL)-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes a benzylsulfanyl group, a naphthalene ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-3-(BENZYLSULFANYL)-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the benzylsulfanyl group and the subsequent attachment to the naphthalene ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-3-(BENZYLSULFANYL)-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
N-[(1Z)-3-(BENZYLSULFANYL)-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1Z)-3-(BENZYLSULFANYL)-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N′-{(Z)-[2-(Benzylsulfanyl)-5-nitrophenyl]methylene}-2,4-dinitrobenzohydrazide
- 3-(Benzylsulfanyl)-1H-1,2,4-triazole
Uniqueness
N-[(1Z)-3-(BENZYLSULFANYL)-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H19NO3S2 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
(NZ)-N-(3-benzylsulfanyl-4-oxonaphthalen-1-ylidene)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C24H19NO3S2/c1-17-11-13-19(14-12-17)30(27,28)25-22-15-23(29-16-18-7-3-2-4-8-18)24(26)21-10-6-5-9-20(21)22/h2-15H,16H2,1H3/b25-22- |
InChI Key |
ADSZKAGKDYDNBC-LVWGJNHUSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)SCC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)SCC4=CC=CC=C4 |
Origin of Product |
United States |
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